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Compound of Interest

Compound Name: Hydrobenzole hydrochloride

Cat. No.: B1218746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of

hydrobenzoin, a vicinal diol with significant applications in organic synthesis. The primary focus

of this document is the prevalent and efficient synthesis of meso-hydrobenzoin via the

reduction of benzil, followed by a detailed analysis of its stereochemical and spectroscopic

properties. While the user's initial query mentioned "hydrobenzoin hydrochloride," the scientific

literature predominantly focuses on hydrobenzoin itself, with its hydrochloride salt being neither

a common nor a stable isolable product. Therefore, this guide centers on the synthesis and

characterization of the neutral hydrobenzoin molecule.

Synthesis of meso-Hydrobenzoin from Benzil
The most common and stereoselective method for synthesizing meso-hydrobenzoin is the

reduction of benzil using sodium borohydride (NaBH₄). This reaction is favored for its mild

conditions, high yield, and diastereoselectivity, predominantly forming the meso isomer due to

steric hindrance in the transition state.

Signaling Pathway of Benzil Reduction
The reduction of benzil to hydrobenzoin proceeds via a nucleophilic addition of a hydride ion to

the carbonyl carbons. The stereochemical outcome is largely directed by the conformation of

the intermediate species.
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Caption: Synthesis of meso-hydrobenzoin from benzil.

Experimental Protocol: Reduction of Benzil with Sodium
Borohydride
This protocol outlines a standard laboratory procedure for the synthesis of meso-hydrobenzoin.

Materials:

Benzil

95% Ethanol

Sodium borohydride (NaBH₄)

Deionized water

Erlenmeyer flask

Stir bar and magnetic stir plate

Ice bath

Buchner funnel and filter paper

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

Dissolve benzil in 95% ethanol in an Erlenmeyer flask with stirring.

Cool the solution in an ice bath.
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Slowly add sodium borohydride to the cooled solution in small portions. The yellow color of

the benzil solution should fade.

After the addition is complete, continue stirring the reaction mixture in the ice bath for 10-20

minutes.

Add deionized water to the reaction mixture to quench the excess sodium borohydride and to

precipitate the crude product.

Collect the crude meso-hydrobenzoin by vacuum filtration, washing with cold water.

Purify the crude product by recrystallization from a suitable solvent system, such as an

ethanol-water mixture, to yield white crystals of meso-hydrobenzoin.

Characterization of Hydrobenzoin Stereoisomers
Hydrobenzoin exists as three stereoisomers: the achiral meso compound and a pair of

enantiomers, (R,R)-(+)-hydrobenzoin and (S,S)-(-)-hydrobenzoin. The diastereomers (meso vs.

enantiomeric pair) can be distinguished by their physical and spectroscopic properties.

Physical Properties
The melting point is a key physical property used to differentiate between the stereoisomers of

hydrobenzoin.

Stereoisomer Melting Point (°C)

meso-Hydrobenzoin 137-139 °C[1]

(R,R)-(+)-Hydrobenzoin 146-149 °C[2]

(S,S)-(-)-Hydrobenzoin 148-150 °C[3][4]

Spectroscopic Characterization of meso-Hydrobenzoin
Spectroscopic techniques are essential for confirming the structure and purity of the

synthesized meso-hydrobenzoin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.rsc.org/suppdata/d0/cy/d0cy00282h/d0cy00282h1.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7160273.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/256269
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0767590.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Analysis

Synthesized Product

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the characterization of hydrobenzoin.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of meso-

hydrobenzoin. Due to the molecule's symmetry, the NMR spectra are relatively simple.

¹H NMR

(DMSO-d₆)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Protons ~7.1-7.3 Multiplet 10H Aromatic (C₆H₅)

~5.37 Singlet 2H Hydroxyl (OH)

~4.58 Singlet 2H Methine (CH)
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¹³C NMR (DMSO-d₆) Chemical Shift (δ) ppm Assignment

Carbons ~142.2 Quaternary Aromatic (C-ipso)

~127.2 Aromatic (CH)

~127.1 Aromatic (CH)

~126.6 Aromatic (CH)

~77.6 Methine (CH-OH)[5]

The IR spectrum of meso-hydrobenzoin is characterized by the presence of a strong, broad

absorption band corresponding to the O-H stretch of the alcohol groups and the absence of the

C=O stretch from the starting material, benzil.

Functional Group Wavenumber (cm⁻¹) Description

O-H (Alcohol) ~3350-3450 Strong, broad

C-H (Aromatic) ~3000-3100 Sharp, medium

C-O (Alcohol) ~1000-1200 Strong

The absence of a carbonyl (C=O) peak around 1680 cm⁻¹ confirms the complete reduction of

benzil.[6]

Electron ionization mass spectrometry (EI-MS) of meso-hydrobenzoin typically does not show a

strong molecular ion peak (m/z = 214) due to facile fragmentation. The most prominent peak is

often observed at m/z = 107, corresponding to the cleavage of the C-C bond between the two

carbinol carbons, forming a stable benzoyl-like cation.
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m/z Relative Intensity Assignment

214 Low [M]⁺ (Molecular Ion)

107 High [C₆H₅CHOH]⁺

79 Medium [C₆H₇]⁺

77 Medium [C₆H₅]⁺

Conclusion
This guide has detailed the synthesis of meso-hydrobenzoin via the reduction of benzil and has

provided a comprehensive overview of its characterization. The provided experimental

protocols and tabulated data serve as a valuable resource for researchers in the fields of

organic synthesis and drug development. The stereoselective nature of the synthesis and the

distinct physical and spectroscopic properties of the resulting stereoisomers are key aspects of

hydrobenzoin chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1218746#hydrobenzole-hydrochloride-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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